4-Acetamidobut-2-enoic acid

Description

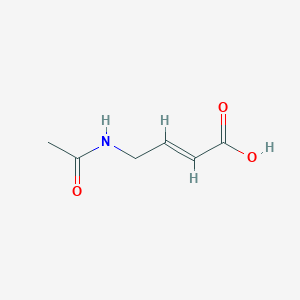

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-acetamidobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-5(8)7-4-2-3-6(9)10/h2-3H,4H2,1H3,(H,7,8)(H,9,10)/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMCJGYZAHPFJO-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64120-63-4 | |

| Record name | 4-Acetamido-2-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064120634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 4 Acetamidobut 2 Enoic Acid and Its Analogs

Stereoselective and Regioselective Synthesis Approaches

Olefin Metathesis-Based Syntheses (e.g., Grubbs-Hoveyda Catalysis)

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, offering high levels of stereoselectivity and functional group tolerance. uwindsor.ca This transition metal-catalyzed reaction involves the redistribution of double bonds and can be categorized into several types, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). uwindsor.casigmaaldrich.com For the synthesis of acyclic molecules like 4-acetamidobut-2-enoic acid, cross-metathesis is a particularly relevant strategy.

In a potential cross-metathesis approach to this compound, a suitable N-protected allylamine (B125299) derivative could be reacted with an acrylic acid derivative in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The Hoveyda-Grubbs catalysts are known for their enhanced stability and are often preferred for their ability to promote efficient metathesis reactions. sigmaaldrich.com The stereoselectivity of the resulting double bond (E/Z configuration) can often be controlled by the choice of catalyst and reaction conditions.

While a direct synthesis of this compound via olefin metathesis is not extensively documented in the literature, the synthesis of analogous structures demonstrates the feasibility of this approach. For instance, cross-metathesis has been successfully employed in the synthesis of functionalized polyhedral oligomeric silsesquioxanes (POSS) and in the preparation of various carbo- and heteroaromatic compounds. nih.govnih.gov These examples underscore the broad applicability and robustness of olefin metathesis in complex molecule synthesis.

Table 1: Key Features of Olefin Metathesis Catalysts

| Catalyst Type | Key Features | Typical Applications |

| Grubbs Catalysts | High activity, good functional group tolerance. | RCM, CM, ROMP. |

| Hoveyda-Grubbs Catalysts | Enhanced stability, slower initiation. | RCM, CM, especially in complex systems. |

Amination of Crotonate Derivatives

The direct amination of crotonate derivatives presents a straightforward route to 4-aminobut-2-enoic acid, a key precursor to the target compound. This approach, however, can be challenging due to the potential for competing reactions, such as Michael addition to the α,β-unsaturated system.

A documented synthesis of analogs, specifically (Z)- and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid, utilized a Reformatsky/reductive elimination coupling of tert-butyl 2,2-dichloro-3,3,3-trifluoropropionate and N,N-bis(tert-butoxy-carbonyl)glycinal, rather than a direct amination of a pre-formed crotonate skeleton. nih.gov This highlights that while direct amination is conceptually simple, alternative strategies are often employed to achieve the desired regioselectivity and yield.

A more general approach to γ-amino acids involves the Michael addition of a nitrogen nucleophile to an α,β-unsaturated ester. researchgate.net For the synthesis of this compound, this would involve the addition of an acetamide (B32628) equivalent to a suitable 4-halobut-2-enoate, followed by elimination to form the double bond in the desired position.

Coupling Reactions Utilizing Carbodiimide-Based Reagents

Carbodiimide-based coupling reagents are widely used for the formation of amide bonds. peptide.com In the context of this compound synthesis, these reagents are crucial for the final step of N-acetylation of a 4-aminobut-2-enoic acid precursor. Common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). peptide.comnih.gov

The reaction proceeds through the activation of the carboxylic acid (acetic acid in this case) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. nih.gov This intermediate then reacts with the amino group of 4-aminobut-2-enoic acid to form the desired amide bond, yielding this compound and a urea (B33335) byproduct. peptide.com The choice of carbodiimide can be influenced by the solubility of the urea byproduct; for instance, the urea derived from EDC is water-soluble, facilitating its removal during workup. luxembourg-bio.com

Table 2: Common Carbodiimide Coupling Reagents

| Reagent | Acronym | Byproduct Solubility | Key Characteristics |

| Dicyclohexylcarbodiimide | DCC | Insoluble in most organic solvents | High reactivity, precipitation of byproduct drives reaction. |

| Diisopropylcarbodiimide | DIC | Soluble in organic solvents | Often used in solid-phase synthesis. |

| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC | Water-soluble | Facile purification, commonly used in aqueous media. |

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains atoms from all starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Similarly, cascade reactions, which involve a series of intramolecular reactions initiated by a single event, can rapidly build molecular complexity. nih.gov

For the synthesis of this compound analogs, MCRs that generate γ-amino acids are highly relevant. researchgate.netnih.gov For instance, a multicomponent reaction involving an aldehyde, an amine, and a suitable C2-synthon could potentially construct the backbone of the target molecule in a single step. The Strecker reaction, a classic MCR for the synthesis of α-amino acids, demonstrates the power of this approach. nih.gov

Cascade reactions can also be envisioned for the synthesis of this compound. A metal-catalyzed cascade reaction, for example, could involve an initial cycloisomerization of an alkynoic acid to generate a reactive intermediate, which then undergoes further transformations in the same pot to yield the desired product. mdpi.com

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis to create efficient and stereoselective routes to target molecules. nih.gov Enzymes can be employed to perform specific stereoselective steps that are often difficult to achieve with traditional chemical methods.

In the context of this compound and its analogs, enzymes could be used for the stereoselective reduction of a ketone precursor or the resolution of a racemic mixture. For example, a chemo-enzymatic cascade has been developed for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid, which involves an aldol (B89426) condensation followed by an enzymatic reduction of the C2 carbonyl group. researchgate.net This demonstrates the potential for using enzymes to control the stereochemistry of similar unsaturated acid systems.

Furthermore, chemo-enzymatic methods have been systematically developed for the synthesis of α,β-unsaturated acyl-CoA thioesters. nih.govmdpi.com This involves the chemical synthesis of a saturated acyl-CoA followed by enzymatic desaturation. A similar strategy could be adapted for the synthesis of this compound, where an enzyme introduces the double bond with high stereoselectivity.

Derivatization Strategies from Precursor Molecules

The synthesis of this compound can also be achieved through the chemical modification of readily available precursor molecules. N-acetylneuraminic acid (sialic acid), a naturally occurring nine-carbon sugar, represents a potential starting material due to its inherent acetamido group and carboxylic acid functionality. nih.gov

The oxidative deamination of N-acetylneuraminic acid has been studied, which leads to the formation of 2-keto-3-deoxy-d-glycero-d-galacto-nonulopyranosidonic acid (KDN) glycosides. nih.govnih.gov While this specific reaction does not yield this compound, it illustrates that the carbon skeleton of sialic acid can be chemically modified. A different degradation pathway would be required to cleave the carbon chain to the desired four-carbon butenoic acid structure.

A chemoenzymatic synthesis of sialic acid itself from N-acetyl-D-glucosamine has been reported, which involves a three-step chemical transformation followed by an enzymatic aldol-type condensation. nih.gov This suggests that building blocks derived from carbohydrates can be valuable precursors for the synthesis of complex molecules like this compound. The synthesis of a 4-azido derivative of sialic acid further demonstrates the feasibility of introducing functionality at the C4 position, which could be a key step in a derivatization strategy. nih.govrsc.org

Optimization of Reaction Conditions and Yield for Research Scale

The synthesis of this compound on a research scale necessitates a systematic optimization of various reaction parameters to maximize yield and purity while minimizing reaction time and the formation of byproducts. Key factors that are typically investigated include the choice of solvent, catalyst, temperature, and the stoichiometry of reactants.

A common synthetic route to a compound like this compound could involve the N-acetylation of a corresponding amino acid precursor, such as 4-aminobut-2-enoic acid, using acetic anhydride (B1165640) or acetyl chloride. The optimization of such a reaction would involve a multi-variable analysis.

Influence of Solvent:

The polarity and boiling point of the solvent can significantly impact the reaction rate and the solubility of reactants and products. A screening of various solvents is a crucial first step in the optimization process. For the N-acetylation of an amino acid, solvents ranging from polar aprotic (e.g., Dichloromethane, Tetrahydrofuran) to polar protic (e.g., Glacial Acetic Acid) are often tested.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Dichloromethane (DCM) | 25 | 12 | 45 |

| 2 | Tetrahydrofuran (THF) | 25 | 12 | 58 |

| 3 | Acetonitrile (B52724) | 25 | 12 | 65 |

| 4 | Glacial Acetic Acid | 25 | 12 | 82 |

From the illustrative data, Glacial Acetic Acid emerges as the optimal solvent, likely due to its ability to facilitate the reaction mechanism and maintain the solubility of the reactants.

Effect of Temperature and Reaction Time:

Once an optimal solvent is identified, the reaction temperature and duration are fine-tuned to achieve the highest possible yield in the shortest amount of time. These two parameters are often interdependent.

| Entry | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 25 | 24 | 85 |

| 2 | 50 | 8 | 92 |

| 3 | 50 | 12 | 91 |

| 4 | 80 | 4 | 88 |

| 5 | 80 | 6 | 87 |

The hypothetical results suggest that a temperature of 50°C for 8 hours provides the best balance, leading to a high yield without significant product degradation or byproduct formation that might occur at higher temperatures or with longer reaction times.

Stoichiometry of Reagents:

The molar ratio of the acetylating agent (e.g., acetic anhydride) to the amino acid precursor is another critical factor. An excess of the acetylating agent can drive the reaction to completion but may also lead to unwanted side reactions or complicate the purification process.

| Entry | Equivalents of Acetic Anhydride | Yield (%) |

|---|---|---|

| 1 | 1.0 | 75 |

| 2 | 1.2 | 92 |

| 3 | 1.5 | 93 |

| 4 | 2.0 | 93 |

Based on this illustrative data, using 1.2 to 1.5 equivalents of acetic anhydride appears to be optimal. A further increase in the amount of acetic anhydride does not lead to a significant improvement in the yield and would be less atom-economical.

Through such a systematic approach, the optimal conditions for the research-scale synthesis of this compound can be established, ensuring high efficiency and reproducibility.

Elucidation of Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Addition Reactions of the But-2-enoic Scaffold

The but-2-enoic acid scaffold in 4-acetamidobut-2-enoic acid is an α,β-unsaturated carbonyl system. This arrangement allows for both 1,2-addition (direct addition to the carbonyl group) and 1,4-addition (conjugate or Michael addition to the β-carbon). libretexts.org The reactivity is governed by the electronic properties of the conjugated system, where the electronegative oxygen atom withdraws electron density from both the carbonyl carbon (C1) and, through resonance, the β-carbon (C3), making both sites electrophilic. libretexts.orgopenstax.org

Nucleophilic Addition:

Conjugate addition (1,4-addition) is a predominant reaction pathway for α,β-unsaturated systems like this compound, especially with soft or weak base nucleophiles. libretexts.orgyoutube.com In this mechanism, a nucleophile attacks the electron-deficient β-carbon, leading to an enolate intermediate which is subsequently protonated at the α-carbon to yield the final saturated product. libretexts.orgopenstax.org This reaction is famously known as the Michael reaction or Michael addition. wikipedia.org

Common nucleophiles that participate in this type of reaction include:

Carbon Nucleophiles: Stabilized carbanions, such as enolates derived from malonates, β-ketoesters, and β-cyanoesters, are effective Michael donors. wikipedia.org

Nitrogen Nucleophiles: Primary and secondary amines can add to the β-carbon in a process known as an aza-Michael addition. openstax.orgresearchgate.net This reaction is typically reversible and thermodynamically controlled, favoring the more stable conjugate addition product. openstax.org

Oxygen and Sulfur Nucleophiles: Other nucleophiles like water, alcohols, and thiols can also undergo conjugate addition, often requiring acid or base catalysis. openstax.orgrsc.org

The general mechanism involves the nucleophilic attack at the β-carbon, followed by protonation of the resulting enolate. libretexts.org

Electrophilic Addition:

While less common than nucleophilic conjugate addition, electrophilic additions to the double bond of α,β-unsaturated acids do occur, though often with regioselectivity opposite to that of simple alkenes (anti-Markovnikov). libretexts.org For instance, in the addition of hydrogen bromide (HBr), the reaction is initiated by the protonation of the carbonyl oxygen. libretexts.org This creates a resonance-stabilized cation with positive charge density on both the carbonyl carbon and the β-carbon. libretexts.org The nucleophile (Br⁻) then attacks the β-carbon, leading to the 3-bromo derivative after tautomerization. libretexts.org

| Addition Type | Reagent Class | Site of Attack | Product Type |

| Nucleophilic (Conjugate) | Soft Nucleophiles (e.g., Enolates, Amines) | β-Carbon | Saturated 3-substituted derivative |

| Electrophilic | Unsymmetrical Reagents (e.g., HBr, H₂O) | β-Carbon (via carbonyl activation) | Saturated 3-substituted derivative |

This article is for informational purposes only and does not constitute medical advice or endorsement of any specific compound.

Mechanistic Investigations of Novel Transformations

While specific mechanistic studies on novel transformations of this compound are not extensively documented, the reactivity of analogous compounds provides significant insight into its potential chemical pathways. The presence of the α,β-unsaturated carbonyl system is a key feature that governs its reactivity, particularly towards nucleophilic additions.

Research on similar structures, such as 4-oxo-4-phenylbut-2-enoic acid derivatives, has demonstrated their utility in the synthesis of novel unnatural amino acids through intramolecular aza-Michael addition reactions. nih.gov This suggests that this compound could undergo analogous transformations. The mechanism would likely involve the initial attack of a nitrogen nucleophile on the electrophilic β-carbon of the unsaturated system, followed by an intramolecular cyclization. The reaction can be influenced by various catalysts and solvents, which can affect the stereochemical outcome of the product. nih.gov

Furthermore, studies on 4-(4-acetylaminophenyl)-4-oxo-but-2-enoic acid have shown its reactivity towards various carbon and nitrogen nucleophiles. researchgate.net These reactions typically proceed via a Michael addition mechanism, where the nucleophile adds to the β-position of the butenoic acid backbone. The resulting enolate intermediate can then be protonated or undergo further reactions. For instance, reaction with pyrazole (B372694) derivatives can lead to the formation of pyrazoline-containing products. researchgate.net The mechanistic pathway is influenced by the nature of the nucleophile and the reaction conditions.

The versatility of the α,β-unsaturated acid motif is also evident in its use as a scaffold for generating diverse molecular structures through transformations like 1,4-cyclizations, reductions, and other addition reactions.

The following table summarizes potential transformations based on the reactivity of similar compounds:

| Transformation | Potential Reagents | Mechanistic Pathway |

| Aza-Michael Addition | Amines, Azides | Nucleophilic conjugate addition of a nitrogen species to the β-carbon. |

| Thia-Michael Addition | Thiols | Nucleophilic conjugate addition of a sulfur species to the β-carbon. |

| Epoxidation | Peroxy acids (e.g., m-CPBA) | Electrophilic addition of an oxygen atom across the double bond. |

| Cyclopropanation | Carbenes or carbenoids | Addition of a methylene (B1212753) group across the double bond. |

| Diels-Alder Reaction | Dienes | [4+2] cycloaddition where the butenoic acid acts as a dienophile. |

Studies on Isomerization and Stereochemical Control

The stereochemistry of this compound, specifically the configuration of the double bond (E/Z or cis/trans), is crucial for its biological activity and its utility as a synthetic intermediate. While specific studies on the isomerization of this compound are limited, extensive research on related butenoic acid derivatives offers valuable insights into controlling its stereochemistry.

Butenoic acids can exist as different isomers, including crotonic acid (trans-2-butenoic acid) and isocrotonic acid (cis-2-butenoic acid). wikipedia.org The interconversion between these isomers can be achieved under various conditions. For instance, photochemical isomerization in the presence of Lewis acids has been shown to influence the photoequilibrium between E and Z isomers of conjugated butenoic esters, often favoring the thermodynamically less stable Z-isomer. researchgate.net This method provides a pathway to access specific stereoisomers that might not be readily available through other synthetic routes.

In the context of synthesizing derivatives of 4-oxo-2-butenoic acid, it has been demonstrated that the Z-isomer can be converted to the E-isomer under acidic conditions. figshare.com This type of isomerization is a common strategy to obtain the desired stereochemistry in α,β-unsaturated carbonyl compounds.

Stereochemical control is also a critical aspect during the synthesis of unsaturated amino acids. nih.gov Various methods have been developed to achieve high levels of enantioselective control. For example, asymmetric synthesis strategies, including the use of chiral catalysts and auxiliaries, can be employed to introduce chirality in a controlled manner. The Claisen rearrangement has been utilized for the stereoselective synthesis of optically active γ,δ-unsaturated amino acids, highlighting a powerful tool for controlling stereochemistry in related systems. researchgate.net

The principles of stereochemical control are fundamental in directing the outcome of reactions involving prochiral centers. In the context of this compound, any reaction that creates a new stereocenter, such as addition to the double bond, would require careful control of reaction conditions and reagents to achieve the desired stereoisomer.

The table below outlines some methods for controlling the stereochemistry of butenoic acid derivatives:

| Method | Description | Application |

| Photochemical Isomerization | Use of light, often in the presence of a sensitizer (B1316253) or catalyst, to interconvert E and Z isomers. | Accessing thermodynamically less stable isomers. |

| Acid/Base Catalysis | Isomerization of the double bond to a more stable configuration under acidic or basic conditions. | Achieving the thermodynamically favored isomer. |

| Asymmetric Synthesis | Employing chiral reagents, catalysts, or auxiliaries to induce stereoselectivity in a reaction. | Creating specific enantiomers or diastereomers. |

| Stereoselective Reactions | Utilizing reactions that inherently favor the formation of one stereoisomer over others, such as certain cycloadditions or rearrangements. | Controlling the relative stereochemistry of multiple centers. |

Structural Elucidation and Advanced Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H-NMR Spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. For 4-Acetamidobut-2-enoic acid, the expected proton signals would correspond to the different hydrogen environments within the molecule. While specific experimental data for this exact compound is not widely published, predictions can be made based on its structure and data from analogous compounds. For instance, the vinyl protons on the carbon-carbon double bond (C2 and C3) would likely appear in the deshielded region of the spectrum, typically between 5.5 and 7.5 ppm, with their coupling constant indicating the trans or cis geometry of the double bond. The methylene (B1212753) protons (C4) adjacent to the amide nitrogen would be expected at approximately 3.8-4.4 ppm. The acetyl methyl protons would present as a singlet around 1.9-2.1 ppm. The amide proton (N-H) would show a broad signal, and the carboxylic acid proton (O-H) would appear as a very broad singlet at a significantly downfield shift, often above 10 ppm.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. The carbonyl carbons of the carboxylic acid and the amide group are the most deshielded, typically appearing between 165 and 180 ppm. The olefinic carbons (C2 and C3) would resonate in the 120-140 ppm range. The methylene carbon (C4) attached to the nitrogen would be found around 40-50 ppm, while the acetyl methyl carbon would be the most shielded, appearing at approximately 20-25 ppm. Data from the closely related saturated compound, 4-Acetamidobutanoic acid, shows carbon signals at 177.9 ppm (C=O, acid), 173.9 ppm (C=O, amide), 39.4 ppm (CH₂-N), 31.4 ppm (CH₂-C=O), 24.8 ppm (CH₂), and 22.8 ppm (CH₃), providing a reference for the saturated portion of the structure hmdb.cachemicalbook.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| COOH | >10 (broad s) | ~165-175 | Carboxylic acid proton is highly deshielded. |

| -CH= | ~5.5-7.5 (d, dt) | ~120-140 | Olefinic protons, coupling reveals geometry. |

| =CH- | ~5.5-7.5 (d, dt) | ~120-140 | Olefinic protons, coupling reveals geometry. |

| -CH₂-NH | ~3.8-4.4 (dd) | ~40-50 | Methylene group adjacent to nitrogen. |

| NH | Variable (broad s) | - | Amide proton, shift is concentration/solvent dependent. |

| C(O)CH₃ | ~1.9-2.1 (s) | ~170-180 | Amide carbonyl carbon. |

| CH₃ | - | ~20-25 | Acetyl methyl protons. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is anticipated in the range of 2500-3300 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid utdallas.edu.

N-H Stretch: A moderate absorption band from the secondary amide N-H bond should appear around 3300-3500 cm⁻¹ utdallas.edu.

C-H Stretches: Absorptions for sp² C-H bonds (from the alkene) are expected just above 3000 cm⁻¹, while those for sp³ C-H bonds (from the methyl and methylene groups) will be just below 3000 cm⁻¹ msu.edu.

C=O Stretches: Two distinct and strong carbonyl absorptions are a key feature. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) typically appears at a lower wavenumber, around 1640-1680 cm⁻¹ uobabylon.edu.iq. Conjugation with the C=C double bond can shift the carboxylic acid carbonyl to a slightly lower frequency (1690-1715 cm⁻¹) uobabylon.edu.iq.

C=C Stretch: The carbon-carbon double bond stretch will give rise to a medium-to-weak absorption band in the 1620-1680 cm⁻¹ region msu.edu.

N-H Bend: The amide II band, resulting from N-H bending, is expected around 1510-1550 cm⁻¹ msu.edu.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Very Broad |

| Amide | N-H Stretch | 3300-3500 | Moderate |

| Carboxylic Acid | C=O Stretch | 1690-1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1640-1680 | Strong |

| Alkene | C=C Stretch | 1620-1680 | Medium-Weak |

| Amide | N-H Bend (Amide II) | 1510-1550 | Moderate |

| Alkene | =C-H Stretch | >3000 | Medium |

| Alkane | -C-H Stretch | <3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable structural information.

For this compound (C₆H₉NO₃), the expected monoisotopic mass is approximately 143.0582 Da. In electrospray ionization (ESI), the molecule would likely be observed as the protonated ion [M+H]⁺ at m/z 144.0655 or the deprotonated ion [M-H]⁻ at m/z 142.0513.

Collision-induced dissociation (CID) of the parent ion would lead to predictable fragmentation patterns. Common fragmentation pathways for protonated α-amino acids include the neutral loss of water and carbon monoxide unito.it. For this molecule, fragmentation would likely involve cleavages at the amide bond and adjacent to the carbonyl groups. Key fragment ions might include the loss of the acetamido group or decarboxylation of the carboxylic acid. The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the sequence of atoms.

X-ray Crystallography of this compound Derivatives for Solid-State Structure

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. Given the polarity of the molecule, reversed-phase HPLC would be a suitable method. A C18 column is commonly used for the separation of polar, nonvolatile compounds like amino acids nih.gov. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) scielo.brfrontiersin.org. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good resolution and efficient elution acs.org. Detection is often achieved using a UV detector set to the molecule's λmax (e.g., ~210-230 nm) scielo.br.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. This is the method of choice for quantifying low levels of fatty acid amides and related compounds in complex biological matrices researchgate.netnih.gov. The LC part separates the analyte from other components, and the MS part provides mass information for confident identification and quantification, often using techniques like multiple reaction monitoring (MRM) for high selectivity nih.gov. Derivatization is sometimes employed to improve ionization efficiency and chromatographic behavior for fatty acids, though direct analysis is also common nih.govresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but uses columns with smaller particles and higher pressures. This results in faster analysis times, improved resolution, and greater sensitivity, making it a powerful tool for high-throughput analysis frontiersin.org.

Table 3: Typical Chromatographic Conditions for Analysis of Amido Acids

| Parameter | HPLC / UPLC | LC-MS |

| Column | Reversed-Phase (e.g., C18, 5 or 1.8 µm) | Reversed-Phase (e.g., C18, PFP) |

| Mobile Phase A | Aqueous Buffer (e.g., Acetate, Formate) | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient | Gradient |

| Flow Rate | 0.3 - 1.0 mL/min | 0.2 - 0.5 mL/min |

| Detection | UV-Vis (210-230 nm) | ESI-MS/MS (MRM mode) |

| Temperature | 25-40 °C | 35-40 °C |

Theoretical and Computational Investigations of 4 Acetamidobut 2 Enoic Acid

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic behavior of 4-Acetamidobut-2-enoic acid. These calculations can elucidate electron distribution, molecular orbital energies, and other properties that govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a popular quantum mechanical method for studying medium-sized organic molecules like this compound due to its balance of computational cost and accuracy. DFT calculations can be employed to determine the optimized geometry of the molecule, providing precise bond lengths and angles. For instance, a study on a similar compound, 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, utilized DFT with the B3LYP functional and a 6-311++G(d) basis set to calculate its optimized geometry and vibrational wavenumbers sci-hub.se. This level of theory can reveal details about the planarity of the amide group and the butenoic acid backbone.

Furthermore, DFT calculations are instrumental in determining various electronic properties that dictate reactivity. These properties include the distribution of electron density, electrostatic potential maps, and atomic charges. Such calculations can identify the most electron-rich and electron-deficient sites in this compound, which are crucial for predicting how the molecule will interact with other reagents. For example, in a study of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, DFT calculations were used to analyze antioxidant activity by examining atomic spin densities and chemical hardness nih.gov.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=C | ~1.34 Å |

| C-C | ~1.48 Å | |

| C=O (acid) | ~1.21 Å | |

| C=O (amide) | ~1.23 Å | |

| C-N | ~1.35 Å | |

| Bond Angle | C=C-C | ~122° |

| O=C-O | ~125° | |

| C-N-C | ~123° |

Note: These are typical values and would be precisely determined in a specific DFT study.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for calculating molecular properties. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide very accurate results for smaller molecules or can be used to benchmark DFT results. For a molecule of this size, ab initio calculations can be particularly useful for obtaining precise values for properties like ionization potential, electron affinity, and dipole moment. These methods are also employed to study the fine details of potential energy surfaces for chemical reactions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While QM methods provide detailed information about the static electronic structure, Molecular Dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of this compound over time nih.govnih.govscienomics.com. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory of the system's evolution.

For this compound, MD simulations can reveal the preferred conformations in different environments, such as in a vacuum or in a solvent. These simulations can quantify the flexibility of the molecule, particularly the rotation around the C-C and C-N single bonds. This is crucial for understanding how the molecule might bind to a biological target, as its shape can adapt to fit into a binding pocket nih.gov. The stability of different conformers can be assessed by analyzing the potential energy throughout the simulation.

Table 2: Potential Torsional Angles Explored in MD Simulations of this compound

| Dihedral Angle | Description | Expected Behavior |

| C1-C2-C3-C4 | Rotation around the central C-C bond | Relatively flexible, influencing the overall shape. |

| H-N-C(O)-C | Rotation around the amide C-N bond | Generally restricted due to partial double bond character. |

| O=C-C=C | Torsion of the carboxylic acid group | Can influence planarity and intermolecular interactions. |

Computational Catalysis Studies of Synthetic Pathways

Computational catalysis is a field that utilizes computational methods to study the mechanisms of catalytic reactions. For the synthesis of this compound, computational tools can be used to investigate potential synthetic routes and optimize reaction conditions. By modeling the reaction pathways, it is possible to identify transition states and calculate activation energies, providing insights into the reaction kinetics mdpi.com.

For example, if the synthesis involves a catalyzed addition reaction, computational methods can be used to model the interaction of the reactants with the catalyst. This can help in understanding the role of the catalyst in lowering the activation energy and can guide the design of more efficient catalysts. DFT calculations are often used in this context to map out the potential energy surface of the reaction.

Prediction of Spectroscopic Parameters (e.g., NMR, IR frequency calculations)

Computational methods can predict spectroscopic properties, which can be a valuable tool for confirming the structure of a synthesized compound. For this compound, DFT calculations can be used to predict its infrared (IR) spectrum and nuclear magnetic resonance (NMR) chemical shifts.

Calculated vibrational frequencies from DFT can be compared with experimental FT-IR spectra to aid in the assignment of spectral bands to specific molecular vibrations dergipark.org.tr. Similarly, calculated NMR chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR data to confirm the molecular structure nih.gov. A study on (E)-pent-2-enoic acid demonstrated the use of DFT/B3LYP/6-311+G(2d,p) level of theory to compute vibrational frequencies and NMR chemical shifts, which were then compared with experimental data dergipark.org.tr.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy | Functional Group | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| IR | N-H stretch | ~3300 |

| C=O stretch (acid) | ~1720 | |

| C=O stretch (amide) | ~1680 | |

| C=C stretch | ~1640 | |

| ¹³C NMR | C=O (acid) | ~170 |

| C=O (amide) | ~168 | |

| C=C | ~120-140 | |

| CH₃ | ~25 | |

| ¹H NMR | =CH- | ~6-7 |

| -CH₂- | ~4 | |

| -NH- | ~8 | |

| -CH₃ | ~2 |

Note: These are approximate values and would be refined by specific calculations.

Frontier Orbital Analysis and Reaction Mechanism Prediction

Frontier Molecular Orbital (FMO) theory is a powerful concept used to predict the reactivity and mechanisms of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species wikipedia.orgimperial.ac.uk. The energies and shapes of these frontier orbitals are critical in determining the feasibility and stereochemistry of a reaction.

For this compound, FMO analysis can predict its behavior in various reactions. The HOMO, representing the ability to donate electrons, and the LUMO, representing the ability to accept electrons, can be calculated using quantum mechanical methods youtube.com. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

By analyzing the distribution of the HOMO and LUMO across the molecule, it is possible to predict the sites of nucleophilic and electrophilic attack. For example, in a reaction with a nucleophile, the attack will likely occur at an atom where the LUMO has a large coefficient. Conversely, an electrophile will likely attack a site where the HOMO is localized. This analysis is crucial for predicting the outcomes of pericyclic reactions, cycloadditions, and other concerted reaction mechanisms involving this compound wikipedia.orglibretexts.org.

Development and Application of Coarse-Grained Models for Related Systems

While specific coarse-grained (CG) models for this compound are not extensively documented in existing literature, the principles and methodologies for their development can be inferred from computational studies on related systems, such as modified amino acids, peptides, and other biomolecules. nih.govacs.org Coarse-graining is a powerful computational strategy that simplifies molecular representations by grouping several atoms into single "pseudo-atoms" or "beads," thereby reducing the number of degrees of freedom in the system. nih.gov This reduction allows for the simulation of larger systems over longer timescales than are feasible with all-atom (AA) models, making it particularly useful for studying complex biological processes. acs.orgbiorxiv.org

The development of a CG model is a balance between computational efficiency and chemical accuracy. mdpi.com The process typically involves two main stages: defining the mapping of atoms to CG beads and parameterizing the effective interactions between these beads. nih.gov

Mapping Schemes for Related Systems

The choice of a mapping scheme is crucial as it defines the level of detail retained in the CG representation. For molecules structurally similar to amino acids, various mapping schemes have been successfully employed. Generally, a 2:1 to 4:1 mapping (where 2 to 4 heavy atoms and their associated hydrogens are represented by a single bead) is common. For a molecule like this compound, a potential mapping scheme could involve representing the acetyl group, the amide linkage, the unsaturated alkyl chain, and the carboxylic acid group with distinct beads. This approach preserves the key chemical functionalities of the molecule.

| Functional Group | Atoms Grouped | Potential CG Bead Type | Rationale |

| Acetyl Methyl | C(H3) | Nonpolar (N) | Represents the hydrophobic character of the methyl group. |

| Acetyl Carbonyl | C=O | Polar (P) | Captures the polar nature of the carbonyl group. |

| Amide | N-H | Polar (P) | Represents the hydrogen bonding capability of the amide group. |

| Alkene Chain | -CH=CH- | Apola/Nonpolar (C/N) | Models the unsaturated, somewhat rigid hydrocarbon backbone. |

| Carboxyl Group | -COOH | Charged/Polar (Q/P) | Represents the acidic and polar nature, with potential for deprotonation. |

This table presents a hypothetical mapping scheme for this compound based on common practices in coarse-grained modeling for similar biomolecules. nih.gov

Parameterization of Coarse-Grained Force Fields

Once the mapping is defined, a force field that describes the interactions between the CG beads must be developed. This involves parameterizing both bonded (bonds, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. mdpi.com Two primary strategies are used for parameterization:

Bottom-Up (Structure-Based) Approach : In this method, parameters are derived to reproduce data from more detailed, all-atom simulations. nih.gov For instance, bonded parameters for a CG model can be obtained from the distributions of bonds, angles, and dihedrals observed in all-atom molecular dynamics (MD) simulations of the target molecule or its fragments.

Top-Down (Property-Based) Approach : This strategy involves optimizing parameters to reproduce experimental thermodynamic properties, such as density, surface tension, or heats of vaporization of the molecule or its analogs. researchgate.net This ensures that the CG model accurately reflects the macroscopic behavior of the system.

Often, a hybrid approach is employed, using all-atom simulations to derive initial bonded parameters and then refining non-bonded interactions to match experimental data. tristanbereau.com For instance, the SPICA force field for proteins and peptides was developed by optimizing parameters against thermodynamic data like density and surface tension. biorxiv.orgresearchgate.net

| Interaction Type | Typical Potential Function | Parameterization Source | Key Objective |

| Bond Stretching | Harmonic Potential | All-Atom MD Simulations | Maintain connectivity and average bond lengths between CG beads. mdpi.com |

| Angle Bending | Harmonic or Cosine-based Potential | All-Atom MD Simulations | Preserve the local geometry and stiffness of the molecular structure. |

| Dihedral Torsion | Ryckaert-Bellemans or Fourier Series | All-Atom MD Simulations | Reproduce the conformational preferences and rotational barriers of the molecule. |

| Non-Bonded (van der Waals) | Lennard-Jones Potential | Experimental Data (Density, Heat of Vaporization) | Accurately model the size, shape, and attractive/repulsive forces between beads. |

| Non-Bonded (Electrostatic) | Coulomb's Law with Screening | Quantum Mechanics / Experimental Data (Partition Coefficients) | Represent the electrostatic interactions and polarity of the functional groups. |

This table summarizes common potential functions and parameterization sources used in developing coarse-grained force fields for biomolecular systems.

Application of Coarse-Grained Models

CG models are applied to study a wide range of phenomena that are computationally prohibitive for all-atom simulations. tristanbereau.com For systems related to this compound, such as peptides and modified biomolecules, CG simulations can provide insights into:

Self-Assembly and Aggregation : By simulating large numbers of molecules, CG models can predict how molecules organize into larger structures, such as micelles, fibrils, or other aggregates. tristanbereau.com

Interactions with Membranes : Coarse-graining is extensively used to study how peptides and small molecules interact with and permeate lipid bilayers, a process fundamental to drug delivery and cellular signaling. researchgate.netacs.org

Conformational Dynamics : These models can explore the large-scale conformational changes in molecules, such as the folding and unfolding of peptides, which occur over microseconds to milliseconds. mdpi.com

Protein-Ligand Interactions : CG models can be used to efficiently screen for potential binding sites and to study the thermodynamics of a small molecule binding to a larger protein. nih.gov

The development of multiscale models, which combine different levels of resolution (e.g., quantum mechanics, all-atom, and coarse-grained), is a particularly powerful approach. nih.govacs.org In such a framework, the chemically active site of a system can be treated with high accuracy, while the surrounding environment is modeled at a lower resolution to reduce computational cost. acs.org This allows for the study of complex processes, like enzyme catalysis or protein-corona formation on nanoparticles, with both accuracy and efficiency. beilstein-journals.orgresearchgate.net

Biological and Biochemical Research Aspects of 4 Acetamidobut 2 Enoic Acid and Its Derivatives

Investigations into Molecular Target Interactions and Mechanisms of Action

The molecular interactions of 4-acetamidobut-2-enoic acid and its derivatives are largely dictated by the presence of the α,β-unsaturated carbonyl system, a functional group known for its reactivity with biological nucleophiles. This reactivity allows for potential covalent binding with target proteins, a mechanism of action for many biologically active compounds.

The primary mechanism of interaction for α,β-unsaturated carbonyl compounds is through a Michael-type addition reaction. In this reaction, the electrophilic β-carbon of the butenoic acid backbone is susceptible to nucleophilic attack from soft nucleophiles like the thiol group of cysteine residues in proteins. nih.govresearchgate.net This can lead to the formation of a stable, covalent adduct, potentially resulting in irreversible inhibition of the target protein. researchgate.net Computational studies on related α,β-unsaturated amides have confirmed that this covalent bond formation is a key interaction. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound, particularly those featuring the α,β-unsaturated carbonyl core, have been investigated for their potential as enzyme inhibitors. This structural motif is a known "warhead" for covalent inhibitors, which can form irreversible bonds with nucleophilic residues in an enzyme's active site. nih.gov

One area of significant research is the inhibition of carbonic anhydrases (CAs). A study on (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, which share the butenoic acid backbone, demonstrated potent inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). These compounds exhibited inhibition constants (Ki) in the low nanomolar range, suggesting a strong binding affinity to the active site of these enzymes. nih.gov

Furthermore, the α,β-unsaturated carbonyl system is a feature in compounds that inhibit a wide range of other enzymes. Studies have shown that this moiety is responsible for the inhibition of enzymes such as the 20S proteasome, where it is suggested to undergo nucleophilic attack by an N-terminal threonine residue in the catalytic sites. nih.gov Other research has implicated this functional group in the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov Derivatives of butenoic acid have also been identified as novel inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in gene expression. nih.gov

The reactivity of the α,β-unsaturated system can be tuned by the substituents on the molecule, which affects its electrophilicity and, consequently, its potency and selectivity as an enzyme inhibitor. nih.gov

Table 1: Enzyme Inhibition by Butenoic Acid Derivatives

| Compound Class | Target Enzyme(s) | Inhibition Potency (Ki/IC50) | Reference |

|---|---|---|---|

| (Z)-4-oxo-4-(arylamino)but-2-enoic acids | Human Carbonic Anhydrase I & II | 1.85 - 5.04 nM (hCA I), 2.01 - 2.94 nM (hCA II) | nih.gov |

| 4-Phenyl-3-butenoic acid (PBA) | Histone Deacetylases (HDACs) | Micromolar concentrations | nih.gov |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | Histone Deacetylases (HDACs) | Micromolar concentrations (approx. 30-fold more potent than PBA) | nih.gov |

Role in Amino Acid Metabolism Research

While this compound is not a standard amino acid, its structure as an unsaturated, N-acetylated four-carbon amino acid analog suggests potential interactions with pathways of amino acid metabolism. Research in this area often uses structural analogs to probe enzyme mechanisms or to act as competitive inhibitors.

The butenoic acid framework is structurally related to intermediates in the catabolism of fatty acids and some amino acids. For instance, the degradation of fatty acids proceeds via β-oxidation, which involves unsaturated intermediates. nih.gov It is conceivable that this compound could interact with enzymes involved in these pathways, although specific studies are lacking.

The acetamido group suggests a link to N-acetylated amino acids, which have various roles in metabolism. For example, N-acetylglutamate is a key allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea (B33335) cycle. While there is no direct evidence, the structural similarity of this compound to such molecules could make it a tool for studying the specificity and mechanism of enzymes that recognize N-acetylated substrates.

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to different parts of the molecule affect its potency and selectivity. Key areas for modification include the substituents on the amide nitrogen, the geometry of the double bond (cis/trans), and additions to the carbon backbone.

The α,β-unsaturated carbonyl moiety is a critical pharmacophore for the biological activity of many derivatives, particularly in enzyme inhibition. nih.govnih.gov SAR studies have shown that the reactivity of this Michael acceptor system is highly dependent on the electronic nature of the substituents. nih.gov

Substitution on the Amide: In studies of related α,β-unsaturated amides, altering the group attached to the amide nitrogen significantly impacts activity. For example, in a series of pyrrolidine (B122466) amide derivatives, aromatic replacements for a terminal phenyl group were shown to significantly influence inhibitory activity against N-acylethanolamine acid amidase (NAAA). nih.gov

Backbone Modification: The addition of substituents to the α and β carbons of the butenoic acid chain can reduce or abolish mutagenic potential in some α,β-unsaturated carbonyl compounds, whereas halogen substitution can increase it. nih.gov In a series of marine-inspired benzothiazole (B30560) derivatives, the installation of an α,β-unsaturated system in a carboxylic acid side chain was used to extend π-conjugation and modulate biological activity. mdpi.com

Linker Flexibility: In some inhibitor classes, the flexibility of the linker connecting the core scaffold to other functional groups is critical. For certain NAAA inhibitors, conformationally flexible linkers increased inhibitory potency, while more rigid linkers improved selectivity. nih.gov

These studies highlight that systematic modification of the this compound scaffold can fine-tune its interaction with biological targets, leading to more potent and selective compounds.

Insights from Microbial Degradation Pathways of Analogous Compounds

The environmental fate of this compound can be inferred from studies on the microbial degradation of structurally similar compounds, such as amides and unsaturated fatty acids. Microorganisms possess a wide array of enzymes capable of breaking down complex organic molecules.

The primary point of attack for the microbial degradation of amides is often the hydrolysis of the amide bond. nih.gov Studies with various bacterial strains, such as Pseudomonas aeruginosa and Aeromonas hydrophila, have shown that they can hydrolyze primary and secondary fatty acid amides, releasing the corresponding fatty acid and amine. nih.gov The resulting butenoic acid from the hydrolysis of this compound would then be further metabolized.

The degradation of unsaturated fatty acids, such as oleate (B1233923) (an 18-carbon monounsaturated fatty acid), has been studied in anaerobic environments. The process involves β-oxidation, a pathway that sequentially shortens the carbon chain. nih.gov It has been suggested that the degradation of unsaturated fatty acids may begin with chain saturation before β-oxidation proceeds. nih.gov Bacteria from families like Syntrophomonadaceae are known to be involved in the anaerobic oxidation of fatty acids. researchgate.net Therefore, it is plausible that microbial consortia could degrade this compound by first hydrolyzing the amide bond and then metabolizing the resulting unsaturated carboxylic acid via pathways analogous to fatty acid degradation.

Research into the Biosynthesis of Related Natural Products

The biosynthesis of a molecule like this compound in nature would likely involve enzymes that catalyze the formation of the amide bond and the introduction of the double bond. The presence of the N-acetyl group strongly points to the involvement of an N-acetyltransferase enzyme.

N-acetyltransferases are a large superfamily of enzymes that transfer an acetyl group from a donor molecule, typically acetyl-Coenzyme A (acetyl-CoA), to an acceptor molecule. biorxiv.org These enzymes are involved in the biosynthesis of a vast number of natural products, where acetylation can modify the biological activity, stability, or solubility of a compound. researchgate.net For instance, the GNAT (GCN5-related N-acetyltransferase) superfamily is widely distributed in microbes and is responsible for N-acyl transfer in the biosynthesis of various compounds, including siderophores. biorxiv.orgnih.gov

The butenoic acid backbone could be derived from primary metabolic pathways. For example, polyketide biosynthesis utilizes acetyl-CoA and malonyl-CoA as building blocks to create diverse carbon skeletons. Alternatively, it could be derived from amino acid precursors. Many natural products, particularly alkaloids, are derived from amino acids like L-tryptophan or proline. nih.gov Synthetic biology approaches have demonstrated the ability to manipulate these biosynthetic pathways to create novel or "unnatural" metabolites. nih.gov Therefore, a plausible biosynthetic route to this compound would involve the formation of a 4-aminobut-2-enoic acid intermediate, followed by an N-acetylation step catalyzed by an acetyltransferase.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Building Block for Complex Organic Molecules

The chemical structure of 4-Acetamidobut-2-enoic acid makes it an exceptionally versatile building block in organic synthesis. The molecule possesses multiple reactive sites: the carboxylic acid, the amide, and the carbon-carbon double bond. This trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse and complex organic molecules.

The α,β-unsaturated carbonyl motif is a key feature, making the compound susceptible to various addition reactions. Nucleophiles can attack the β-carbon in a conjugate or Michael addition, a fundamental carbon-carbon bond-forming reaction. This reactivity is crucial for building more elaborate molecular skeletons. Furthermore, the double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to create cyclic and bicyclic systems. The carboxylic acid and acetamido groups provide handles for further functionalization, such as esterification, amidation, or hydrolysis, adding to its synthetic utility. This versatility is analogous to other highly useful building blocks in synthesis, such as itaconic acid, which is also a multifunctional, unsaturated dicarboxylic acid used to create new polymers and resins. researchgate.net

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reactive Site(s) | Potential Products |

| Michael Addition | α,β-Unsaturated System | β-Substituted Acetamido Carboxylic Acids |

| Diels-Alder Reaction | Carbon-Carbon Double Bond | Substituted Cyclohexene Derivatives |

| Esterification | Carboxylic Acid | Acetamido Butenoate Esters |

| Amidation | Carboxylic Acid | Acetamido Butenamides |

| Hydrogenation | Carbon-Carbon Double Bond | 4-Acetamidobutanoic Acid |

| Epoxidation | Carbon-Carbon Double Bond | Acetamido Epoxybutanoic Acid |

Synthesis of Functionalized Heterocyclic Scaffolds for Chemical Probe Development

Heterocyclic compounds are of paramount importance in medicinal chemistry and chemical biology, forming the core of many pharmaceuticals and bioactive molecules. This compound serves as a valuable precursor for the synthesis of various functionalized heterocyclic scaffolds. derpharmachemica.com The strategic placement of its functional groups allows for intramolecular cyclization reactions or intermolecular reactions with other building blocks to form rings.

For instance, structurally similar compounds, such as acetamido-containing prop-2-enoic acid derivatives, have been used as key starting materials to synthesize heterocycles like pyridazines, furanones, and oxazines. These syntheses often involve conjugate addition followed by a cyclization step. The acetamido group can also be directly involved in the formation of heterocyclic rings. For example, compounds with a similar N-acetyl group can be used to form thiazole (B1198619) rings. researchgate.net The resulting heterocyclic scaffolds can be further elaborated to develop chemical probes—molecules designed to study biological systems. chemrxiv.org The amide linkage in these probes often provides improved stability in biological media compared to other linkers like carbamates, which is a crucial feature for probes used in prolonged cellular studies. nih.gov

Table 2: Examples of Heterocyclic Scaffolds Potentially Derived from this compound

| Heterocycle Class | Synthetic Strategy | Potential Application |

| Pyridazinones | Reaction with hydrazine (B178648) derivatives | Medicinal Chemistry |

| Furanones/Lactones | Intramolecular cyclization after modification | Natural Product Synthesis |

| Oxazinones | Cyclization involving the carboxyl and a hydroxyl group | Bioactive Compound Synthesis |

| Pyrrolidines/Pyrrolinones | Michael addition of an amine followed by cyclization | Synthesis of Nitrogen-Containing Natural Products researchgate.net |

| Thiazoles | Reaction involving the acetamido group and a sulfur source | Chemical Probe Development researchgate.netsamipubco.com |

Integration into Fragment-Based Drug Discovery Research Methodologies

Fragment-based drug discovery (FBDD) has become a powerful and efficient strategy for identifying lead compounds in the pharmaceutical industry. nih.gov This approach uses small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to biological targets. nih.gov this compound fits the profile of an ideal fragment due to its molecular properties.

Key characteristics of a good fragment include a low molecular weight (typically under 300 Da), a balance of hydrophilicity and lipophilicity, and the presence of functional groups capable of forming specific interactions (like hydrogen bonds) with a protein target. This compound possesses a carboxylic acid and an amide group, both of which are excellent hydrogen bond donors and acceptors. These groups can anchor the fragment in a protein's binding pocket, providing a solid starting point for optimization. High-sensitivity biophysical techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) are used to detect the binding of these fragments and to guide their subsequent chemical elaboration into more potent, drug-like molecules. targetmol.com The synthetic versatility of this compound is a significant advantage here, as it allows chemists to readily modify the fragment by adding new chemical groups to improve its binding affinity and selectivity. rsc.org

Table 3: Properties of this compound Relevant to FBDD

| Property | Relevance in FBDD |

| Low Molecular Weight | Efficiently explores chemical space and provides a good starting point for lead optimization. nih.gov |

| Hydrogen Bond Donors/Acceptors | The amide and carboxylic acid groups facilitate specific interactions with protein targets. |

| Synthetic Tractability | The multiple reactive sites allow for straightforward chemical modification to grow the fragment into a lead compound. rsc.org |

| Water Solubility | The polar functional groups can enhance solubility, which is beneficial for screening assays. |

Precursor for Advanced Materials and Polymeric Systems (e.g., polyacrylamides)

The carbon-carbon double bond in this compound makes it a suitable monomer for polymerization, opening avenues for its use as a precursor for advanced materials and functional polymeric systems. As a derivative of acrylic acid, it can undergo radical polymerization to form long polymer chains. youtube.com The polymerization of acrylic acid and its derivatives is a well-established industrial process used to create a wide range of materials, from superabsorbent polymers to coatings and adhesives. researchgate.netgoogle.com

The resulting polymer, poly(this compound), would feature a carbon backbone with pendant side chains containing both carboxylic acid and acetamido groups. These functional groups would impart unique properties to the material. The carboxylic acid groups can be ionized to create a polyelectrolyte, making the polymer highly water-soluble and capable of absorbing large amounts of water, similar to poly(acrylic acid). The acetamido groups can form hydrogen bonds, which can influence the polymer's mechanical properties, thermal stability, and interaction with other molecules. By copolymerizing this compound with other monomers, such as acrylamide (B121943) or various acrylates, materials with tailored properties for specific applications in biomedicine, water treatment, or specialty coatings can be designed. taylorfrancis.com The heat generated during polymerization (heat of polymerization) is an important factor to control in these syntheses to prevent runaway reactions. researchgate.net

Table 4: Potential Properties and Applications of Polymers from this compound

| Polymer Type | Key Functional Groups | Potential Properties | Potential Applications |

| Homopolymer | Carboxylic Acid, Acetamido | Hydrophilic, pH-responsive, hydrogen-bonding | Hydrogels, biomedical scaffolds, drug delivery systems |

| Copolymer (with Acrylamide) | Carboxylic Acid, Amide, Acetamido | Enhanced water solubility, viscosity modification | Thickeners, flocculants in water treatment |

| Copolymer (with Acrylates) | Carboxylic Acid, Ester, Acetamido | Tunable hydrophobicity, adhesive properties | Functional coatings, adhesives, biocompatible materials |

Use in the Synthesis of Chiral Compounds and Enantioselective Processes

Chirality is a critical aspect of molecular science, particularly in the development of pharmaceuticals, where the two enantiomers (mirror-image isomers) of a chiral drug can have vastly different biological activities. This compound, being an α,β-unsaturated carboxylic acid, is an excellent substrate for various enantioselective processes designed to create chiral molecules with high optical purity. organic-chemistry.org

One of the most powerful methods for this is asymmetric hydrogenation. Using chiral catalysts, such as those based on iridium or rhodium complexes, the double bond of this compound can be hydrogenated to produce one enantiomer of 4-acetamidobutanoic acid in high excess. organic-chemistry.org This method is widely used for the synthesis of chiral carboxylic acids, which are valuable intermediates. Other enantioselective reactions can also be applied, such as asymmetric Michael additions, where a chiral catalyst directs the addition of a nucleophile to the β-position of the double bond, creating a new stereocenter. rsc.org Furthermore, enantioselective conjugate additions of organoboron reagents can be catalyzed by copper complexes to install a boron group, which can then be further transformed. nih.gov These methods allow for precise control over the stereochemistry of the product, which is essential for synthesizing complex, biologically active molecules. researchgate.net

Table 5: Potential Enantioselective Reactions on this compound

| Enantioselective Reaction | Targeted Bond | Chiral Product | Catalyst Type |

| Asymmetric Hydrogenation | C=C Double Bond | (R)- or (S)-4-Acetamidobutanoic acid | Chiral Iridium or Rhodium Complexes organic-chemistry.org |

| Asymmetric Michael Addition | C=C Double Bond | Chiral β-substituted 4-acetamidobutanoic acid derivatives | Organocatalysts or Chiral Metal Complexes rsc.org |

| Asymmetric Epoxidation | C=C Double Bond | Chiral 4-acetamido-2,3-epoxybutanoic acid | Chiral Oxidizing Agents (e.g., Sharpless epoxidation) |

| Asymmetric Dihydroxylation | C=C Double Bond | Chiral 4-acetamido-2,3-dihydroxybutanoic acid | Chiral Osmium Complexes (e.g., Sharpless dihydroxylation) |

Methodological Advancements in Analytical Chemistry for Research

Development of Robust Analytical Procedures for Purity and Identity Confirmation

The establishment of reliable analytical procedures is the first step in the characterization of "4-Acetamidobut-2-enoic acid". These methods are designed to unequivocally confirm the chemical identity and determine the purity of the compound by identifying and quantifying any present impurities, such as residual solvents or by-products from synthesis. nih.gov A multi-technique approach is often employed to gain a comprehensive understanding of the material.

Key analytical techniques for this purpose include:

High-Performance Liquid Chromatography (HPLC): Coupled with a Diode-Array Detector (DAD) or Ultraviolet (UV) detector, HPLC is a primary tool for purity assessment. researchgate.net A suitable method would involve selecting a column (e.g., C18) and a mobile phase that can effectively separate the main compound from potential impurities. nih.gov The resulting chromatogram provides data on the retention time, which is characteristic of the compound under specific conditions, and the peak area, which is proportional to its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides a higher level of specificity for identity confirmation. researchgate.net By coupling liquid chromatography with tandem mass spectrometry, it is possible to obtain the molecular weight of the parent compound and fragmentation patterns that serve as a chemical fingerprint, allowing for unambiguous identification. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and identity confirmation. nih.gov The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure of "this compound," confirming the presence of the acetamido group, the carbon-carbon double bond, and the carboxylic acid moiety.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the functional groups present in the molecule. The spectrum for "this compound" would be expected to show characteristic absorption bands for the N-H and C=O stretching of the amide, the O-H and C=O stretching of the carboxylic acid, and the C=C stretching of the alkene.

Table 1: Analytical Techniques for Identity and Purity Confirmation of this compound

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC-UV/DAD | Purity Assessment & Quantification | Retention Time, Peak Area, UV Spectrum |

| LC-MS/MS | Identity Confirmation & Trace Impurity Analysis | Molecular Weight, Fragmentation Pattern |

| NMR Spectroscopy | Structural Elucidation & Identity Confirmation | Chemical Shifts, Coupling Constants, Integration |

| FTIR Spectroscopy | Functional Group Identification | Characteristic Absorption Bands for Amide, Carboxylic Acid, Alkene |

Validation of Analytical Methods for Research Applications

For an analytical method to be considered reliable for research, it must be properly validated. researchgate.netmdpi.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. unodc.org This is crucial for ensuring that the data generated are accurate and reproducible. researchgate.net The validation process involves evaluating several key parameters, typically following guidelines from the International Conference on Harmonisation (ICH). nih.govdemarcheiso17025.com

For an HPLC method developed for "this compound", the following parameters would be assessed:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. unodc.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov This is often determined by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Assay

| Validation Parameter | Acceptance Criteria Example |

|---|---|

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery within 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% |

| Specificity | No interference from blank or placebo at the analyte's retention time |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10:1 |

| Robustness | RSD of results remains within acceptable limits after minor changes |

Acceptance criteria are based on general pharmaceutical industry standards and may vary depending on the specific application. nih.govmdpi.comdemarcheiso17025.com

High-Throughput Screening Methodologies for Derivatives

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. tdcommons.aimdpi.com HTS methodologies could be pivotal in exploring the therapeutic potential of derivatives of "this compound". By systematically modifying the core structure, a chemical library of derivatives can be created and screened to identify "hits"—compounds that exhibit a desired biological effect. eurofins.com

The development of an HTS campaign for these derivatives would involve several key stages:

Assay Development: The first step is to create a robust and sensitive assay that can measure the desired biological activity. mdpi.com This could be, for example, a biochemical assay measuring enzyme inhibition or a cell-based assay measuring a specific cellular response. mdpi.comnih.gov Fluorescence-based techniques are often preferred due to their sensitivity and suitability for automation. mdpi.com

Automation and Miniaturization: To screen thousands of compounds efficiently, the assay is adapted to a microtiter plate format (e.g., 384- or 1536-well plates) and automated using robotics for liquid handling, incubation, and plate reading. nih.govmdpi.com

Primary Screen: The entire library of derivatives is tested at a single concentration to identify initial hits. tdcommons.ai The goal is to quickly identify any compound showing activity.

Hit Confirmation and Triage: The initial hits are re-tested to confirm their activity and eliminate false positives. tdcommons.ai Counter-screens may be used to check for non-specific activity or assay interference. nih.gov

Dose-Response Analysis: Confirmed hits are then tested at multiple concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values). This allows for the ranking of compounds and the selection of the most promising leads for further development.

Table 3: Stages of a High-Throughput Screening Campaign for Derivatives

| Stage | Objective | Typical Format | Outcome |

|---|---|---|---|

| Assay Development | Establish a reliable method to measure biological activity | Bench-scale experiments | A validated and optimized assay protocol |

| Primary Screening | Rapidly identify active compounds from a large library | 384/1536-well plates, single concentration | A list of initial "hits" |

| Hit Confirmation | Verify the activity of initial hits and remove false positives | Re-testing in the primary assay | A smaller set of confirmed hits |

| Dose-Response | Determine the potency and efficacy of confirmed hits | Multi-point concentration testing | Potency values (e.g., IC₅₀) for lead prioritization |

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Catalytic Systems

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric coupling reagents that generate significant chemical waste. scispace.com Future research on 4-Acetamidobut-2-enoic acid will necessitate a shift towards more efficient and atom-economical catalytic systems. The development of novel catalytic direct amidation methods presents a promising avenue, aiming to lower the energy requirements and expand the substrate scope for synthesis. ucl.ac.uk

Key areas of exploration include:

Boron-Based Catalysts : Boronic acids and borate (B1201080) esters have emerged as highly effective catalysts for direct amidation, capable of preparing pharmaceutically relevant amides with high efficiency. ucl.ac.ukorganic-chemistry.org Future work could focus on developing and optimizing boron-based catalysts specifically for the synthesis of unsaturated amides like this compound, potentially at room temperature. merckmillipore.com